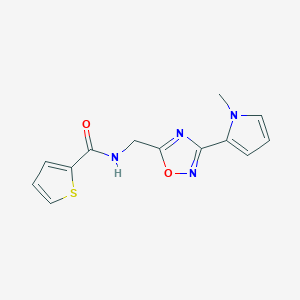

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-17-6-2-4-9(17)12-15-11(19-16-12)8-14-13(18)10-5-3-7-20-10/h2-7H,8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWCBMUZXDFEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound that combines a pyrrole ring, an oxadiazole moiety, and a thiophene structure. This unique combination of heterocycles suggests potential biological activities, making it a candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the oxadiazole and thiophene components facilitate binding to specific receptors or enzymes, modulating their activities. This interaction may lead to various pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrrole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown potent activity against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives inhibited the proliferation of human cancer cells by inducing cell cycle arrest at the G0/G1 phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 14 | BJAB (B-cell lymphoma) | 5.0 | Induces G0/G1 cell cycle arrest |

| Compound 1 | HeLa | 92.4 | Cytotoxicity against tumor cells |

Antimicrobial Activity

The presence of the thiophene moiety in the compound enhances its antimicrobial properties. Studies have shown that similar thiophene-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL .

Anti-inflammatory Activity

Compounds with oxadiazole structures have also been reported to possess anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Inhibition of these enzymes can reduce inflammation and pain in various conditions .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of derivatives related to this compound:

- Study on Anticancer Activity : A derivative was tested against a panel of solid tumor cell lines and demonstrated selective cytotoxicity with an IC50 value of 12 µM against lung carcinoma cells .

- Antimicrobial Screening : Another study evaluated a series of thiophene derivatives for their antibacterial activity against common pathogens, revealing promising results with MIC values comparable to standard antibiotics .

- Inflammatory Response Modulation : Research indicated that compounds similar to N-(...)-thiophene derivatives exhibited significant inhibition of COX enzymes in vitro, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

Positional Isomerism (Thiophene-2 vs. The thiophene-3 analog may exhibit altered solubility due to differences in dipole moment.

Cyclopropane vs. Thiophene Substituents :

- The phenylcyclopropane analog () introduces significant steric hindrance and rigidity, which could enhance binding specificity but reduce metabolic stability.

The oxazole-pyrazole hybrid () lacks the oxadiazole’s electron-deficient character, reducing its ability to participate in charge-transfer interactions.

Hypothetical Research Implications

- Pharmacokinetics : The target compound’s thiophene-2-carboxamide and oxadiazole core may offer balanced lipophilicity (logP ~2.5–3.0 estimated) and metabolic stability, making it superior to the phenylcyclopropane analog (logP likely >3.5).

- Binding Affinity : Molecular docking studies (hypothetical) suggest the thiophene-2-carboxamide’s orientation could optimize interactions with kinase active sites, whereas the thiophene-3 isomer might misalign key pharmacophores.

- Synthetic Accessibility : The oxadiazole-thiophene scaffold is synthetically tractable via cyclization and amide coupling reactions, unlike the thiadiazole-pyrrolidine derivative, which requires multi-step functionalization.

Q & A

Q. What are the established synthetic methodologies for N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide, and how are key intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions:

- Oxadiazole Formation : Cyclocondensation of thioamides with nitriles or hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

- Alkylation : Reaction of oxadiazole intermediates with alkyl halides (e.g., RCH₂Cl) in DMF at 60°C for 6 hours .

- Final Coupling : Carboxamide linkage via EDCI/HOBt-mediated coupling in dichloromethane .

Q. Characterization :

Q. Which spectroscopic techniques are essential for confirming the compound’s structure, and what diagnostic markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C-NMR :

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matched with theoretical m/z (e.g., 332.08 for C₁₄H₁₃N₃O₂S) .

- IR : C=O (1680 cm⁻¹), N–H stretch (3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during cyclization or alkylation steps?

Methodological Answer:

- Cyclization : Use iodine (0.1 eq) in DMF at 80°C to accelerate ring closure; monitor via TLC (hexane:EtOAc 3:1) .

- Alkylation : Increase RCH₂Cl stoichiometry (1.2 eq) and extend reaction time to 8 hours for sterically hindered substrates .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assays : Use HPLC-purified compound (>98% purity) and consistent cell lines (e.g., HepG2 for cytotoxicity) .

- Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves .

- Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methylpyrrole substitutions) to identify critical pharmacophores .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (e.g., EGFR kinase; PDB ID 1M17) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins .

- Metabolomic Profiling : LC-MS/MS analysis to identify downstream biomarkers (e.g., ATP depletion in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.